6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse pharmacological activities, including antiviral, cytotoxic, and multidrug-resistant modulating activities . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline typically involves the condensation reactions of isatin with ortho-phenylenediamine . The reaction is usually catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Modern methods also include the use of copper-doped cadmium sulfide nanoparticles under microwave irradiation conditions . These methods provide high yields and are efficient for industrial production.
Chemical Reactions Analysis
6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and butyl positions.
Cyclization: Intramolecular cyclization reactions can be performed to form more complex structures
Scientific Research Applications
6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects. The compound also interacts with ATP-binding cassette transporters, modulating multidrug resistance .
Comparison with Similar Compounds
6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is similar to other indoloquinoxaline derivatives such as:
6H-indolo[2,3-b]quinoxaline: Known for its DNA intercalating properties and pharmacological activities.
9-nitro-6H-indoloquinoxaline: Exhibits similar cytotoxic and antiviral activities.
2-(9-fluoro-6H-indoloquinoxalin-6-yl)-1-phenylethan-1-one: Used in medicinal chemistry for its biological activities.
The uniqueness of this compound lies in its specific substitutions, which enhance its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
6-butyl-9-methoxyindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C19H19N3O/c1-3-4-11-22-17-10-9-13(23-2)12-14(17)18-19(22)21-16-8-6-5-7-15(16)20-18/h5-10,12H,3-4,11H2,1-2H3 |
InChI Key |
KYIUPLCUZZRRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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